molecular formula C9H27NSi3 B075434 Tris(trimethylsilyl)amine CAS No. 1586-73-8

Tris(trimethylsilyl)amine

Cat. No. B075434
CAS RN: 1586-73-8
M. Wt: 233.57 g/mol
InChI Key: PEGHITPVRNZWSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tris(trimethylsilyl)amine undergoes reactions with monohaloboranes to form ((trimethylsilyl)amino)boranes, showcasing its utility in creating boron-nitrogen compounds. The reaction chemistry of tris(trimethylsilyl)amine with monohaloboranes has been explored to synthesize and characterize these compounds, revealing insights into their structures through spectroscopic methods and X-ray diffraction analysis (Janik et al., 1988).

Molecular Structure Analysis

The molecular structure of tris(trimethylsilyl)amine in the gas phase has been determined by electron diffraction. This analysis revealed that the Si–N bonds are coplanar and the trimethylsilyl groups are arranged in a way that maintains close to C3h symmetry, albeit with slight torsional distortion. This structural insight is crucial for understanding the reactivity and properties of tris(trimethylsilyl)amine (Anderson et al., 1990).

Chemical Reactions and Properties

Tris(trimethylsilyl)amine has been utilized in metal- and additive-free photochemical processes for the synthesis of indoles and oxindoles, demonstrating its role in facilitating intramolecular reductive cyclization. This method showcases the compound's versatility and efficiency in synthesizing functionalized nitrogen-based heterocycles under mild conditions (da Silva et al., 2015).

Physical Properties Analysis

The determination of tris(trimethylsilyl)amine's molecular structure in the gas phase provides foundational knowledge for understanding its physical properties. The planarity of the Si–N bonds and the specific arrangement of the trimethylsilyl groups contribute to its physical behavior and interactions with other molecules (Anderson et al., 1990).

Chemical Properties Analysis

The catalytic activity of tris(trimethylsilyl)amine in converting dinitrogen to tris(trimethylsilyl)amine under ambient conditions, with a notable turnover number, illustrates its chemical properties and potential for facilitating significant reactions. This capability underscores the importance of tris(trimethylsilyl)amine in synthetic chemistry and catalysis (Ghana et al., 2019).

Scientific Research Applications

  • Molecular Structure Analysis : Tris(trimethylsilyl)amine's structure and conformation in the gas phase were determined using electron diffraction. It was found that the Si–N bonds are coplanar and the trimethylsilyl groups are arranged in C3h symmetry (Anderson et al., 1990).

  • Catalytic Fixation of Molecular Nitrogen : Titanium triamido-amine complexes can catalyze the fixation of molecular nitrogen to form tris(trimethylsilyl)amine under ambient conditions (Ghana et al., 2019).

  • N2 Silylation Catalysis : A dicobalt complex catalyzes N2 silylation with Me3SiCl and KC8 under ambient temperature, forming tris(trimethylsilyl)amine with a significant turnover number (Siedschlag et al., 2015).

  • Preparation and Thermolysis of Tetrazene Derivatives : Tris(trimethylsilyl)amine is involved in the preparation of certain tetrazene compounds and their subsequent thermal decomposition (Wibeŕg & Uhlenbrock, 1972).

  • Reaction Chemistry with Monohaloboranes : Tris(trimethylsilyl)amine reacts with monochloroboranes, leading to the formation of various (trimethylsilyl)amino)boranes, contributing to understanding the molecular structures of these compounds (Janik et al., 1988).

  • Spectroscopy of N-trimethylstannyl Amines : Studies on tris(trimethylstannyl)amine and trimethylsilyl-bis(trimethylstannyl)amine provided insights into the NMR frequencies of various isotopomers, aiding in understanding the nuclear magnetic properties of these compounds (Wrackmeyer et al., 2002).

  • Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, closely related to tris(trimethylsilyl)amine, has been extensively used in radical-based synthetic chemistry, including functional group insertion, transformations, and preparation of complex molecules (Chatgilialoglu et al., 2018).

  • Aminomethylation Catalysis : Group 3 metal triamido complexes, including tris[N,N-bis(trimethylsilyl)amido] complexes, catalyze ortho-C-H bond addition in pyridine derivatives and N-heteroaromatics into the C═N double bond of imines (Nagae et al., 2015).

Safety And Hazards

Tris(trimethylsilyl)amine causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Relevant Papers

  • “Reactions of Boron Trihalides with Tris(trimethylsilyl)amine” discusses the reactions of boron trihalides with Tris(trimethylsilyl)amine .
  • “Lithium Bis(trimethylsilyl)amide and Tris(trimethylsilyl)amine” discusses the properties of Tris(trimethylsilyl)amine .

properties

IUPAC Name

[[bis(trimethylsilyl)amino]-dimethylsilyl]methane
Source PubChem
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InChI

InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGHITPVRNZWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061802
Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Molecular Weight

233.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tris(trimethylsilyl)amine

CAS RN

1586-73-8
Record name 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine
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Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Record name Tris(trimethylsilyl)amine
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Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Record name 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine
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Record name NONAMETHYLTRISILAZANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
JF Janik, CK Narula, EG Gulliver, EN Duesler… - Inorganic …, 1988 - ACS Publications
OC6H4OB] 2NSiMe3, SCH2CH2SBN (SiMe3) 2, and [SCH2CH2SB] 2NSiMe3 havebeen prepared and characterized by spectroscopic methods. The molecular structure of [o-…
Number of citations: 20 pubs.acs.org
P Ghana, FD van Krüchten, TP Spaniol… - Chemical …, 2019 - pubs.rsc.org
By using a triaryl-Tren ligated titanium dinitrogen complex, K2[{(Xy-N3N)Ti}2(μ2-N2)] (3), prepared by two-electron reduction of [TiCl(Xy-N3N)] (1-Cl) under N2 atmosphere, catalytic …
Number of citations: 41 pubs.rsc.org
DG Anderson, DWH Rankin, HE Robertson… - Journal of the …, 1990 - pubs.rsc.org
The structure and conformation of tris(trimethylsilyl)amine in the gas phase have been determined by electron diffraction. The three Si–N bonds are coplanar and 175.5(3) pm long (ra). …
Number of citations: 16 pubs.rsc.org
M Shigeno, Y Fujii, A Kajima… - … Process Research & …, 2018 - ACS Publications
Heteroarene formylations in DMF solution proceed in the presence of an amide base catalyst generated in situ from tetramethylammonium fluoride (TMAF) and tris(trimethylsilyl)amine (…
Number of citations: 15 pubs.acs.org
R Kawakami, S Kuriyama, H Tanaka… - Chemical …, 2019 - pubs.rsc.org
Rhodium complexes bearing an anionic pyrrole-based PNP-type pincer ligand are synthesised and found to work as effective catalysts for the transformation of molecular dinitrogen into …
Number of citations: 26 pubs.rsc.org
P Livant, ML McKee, SD Worley - Inorganic Chemistry, 1983 - ACS Publications
Introduction Tris (trimethylsilyl) amine is an intriguing compound for at least two reasons. First, it is quite remarkable that three extremely bulkytrimethylsilyl groups can “fit” around one …
Number of citations: 47 pubs.acs.org
GH Penner, JM Polson - Journal of the Chemical Society, Dalton …, 1993 - pubs.rsc.org
Deuterium NMR spectra for solid [2H9] tris (trimethylsilyl) amine were recorded at 77 K and in the region 114–353 K. At 77 K there is only fast rotation of the methyl groups. Between 122 …
Number of citations: 1 pubs.rsc.org
RE Highsmith, HH Sisler - Inorganic Chemistry, 1969 - ACS Publications
Chloramine has been found to cleave the metal-nitrogen bonds in dimethyl (trialkylsilyllamines, certain germylamines, and stannylamines to produce a trialkylmetal halide, nitrogen, and …
Number of citations: 14 pubs.acs.org
WL Lehn - Journal of the American Chemical Society, 1964 - ACS Publications
It is reportedin the literature1-3 that attempts to prepare tris (trimethylsilyl) amine directly by reaction of trimethylchlorosilane with ammonia failed, even at 500 with pyridine as solvent. …
Number of citations: 48 pubs.acs.org
R West, P Nowakowski, P Boudjouk - Journal of the American …, 1976 - ACS Publications
Tris (organosilyl) hydroxylamines undergo a general, intramolecular rearrangement at temperatures of 180 C and above to givesilylaminosiloxanes with high product selectivity. An …
Number of citations: 28 pubs.acs.org

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